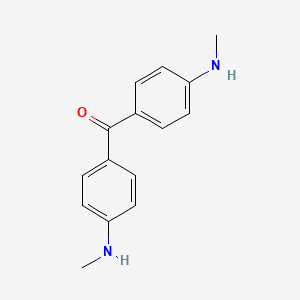

4,4'-Bis(methylamino)benzophenone

Descripción general

Descripción

4,4'-Bis(methylamino)benzophenone, also known as 4,4'-BMBP, is an organic compound with a wide variety of uses in the scientific community. It is a white crystalline solid that is soluble in alcohol, ether, and benzene. 4,4'-BMBP is used as a reagent in a number of organic synthesis reactions, and has applications in the fields of biochemistry, medicinal chemistry, and materials science.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Applications

4,4'-Bis(methylamino)benzophenone has been utilized in the synthesis of N-methyl-substituted aromatic polyamides. These polyamides, derived from secondary aromatic diamines like 4,4'-bis(methylamino)benzophenone, exhibit improved thermal stability, reduced crystallinity, and good solubility in chlorinated solvents, making them suitable for various industrial applications (Greenwood et al., 1980).

Photoinitiators in Polymerization

4,4'-Bis(methylamino)benzophenone has been studied as a photoinitiator in the polymerization process. For instance, its efficiency was explored for the polymerization of dimethacrylate resins in thick sections. This research is crucial for applications like dental 3D printing, where precise control over polymerization is required (Schroeder et al., 2011).

Development of Novel Materials

Research on derivatives of 4,4'-Bis(methylamino)benzophenone has led to the synthesis of new materials with unique properties. For example, novel polyimides were developed by reacting 4,4'-bis(5-amino-2-pyridinoxy)benzophenone with various aromatic dianhydrides, showing potential for use in optoelectronic devices due to their outstanding mechanical properties and thermal stability (Wang et al., 2016).

Supramolecular Chemistry

The compound has been incorporated into supramolecular complexes. For instance, benzophenone, including derivatives of 4,4'-Bis(methylamino)benzophenone, was used in synthesizing supramolecular complexes, revealing insights into variable conformations and interactions in such systems (Ma & Coppens, 2004).

Propiedades

IUPAC Name |

bis[4-(methylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTBYXIZCDULQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342790 | |

| Record name | 4,4'-Bis(methylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(methylamino)benzophenone | |

CAS RN |

3708-39-2 | |

| Record name | 4,4'-Bis(methylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

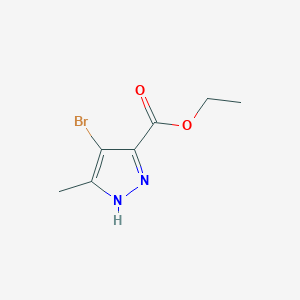

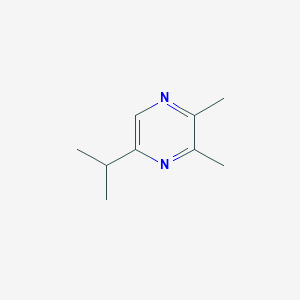

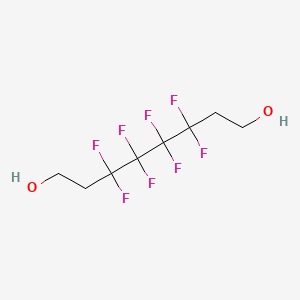

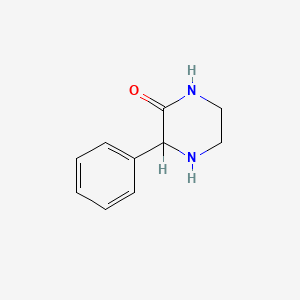

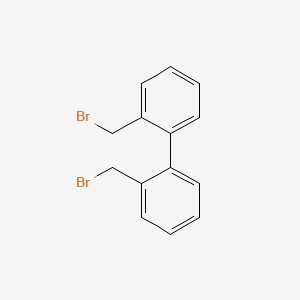

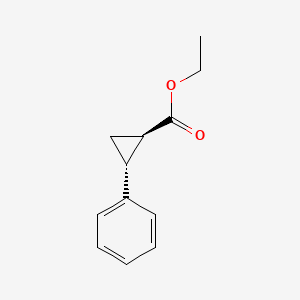

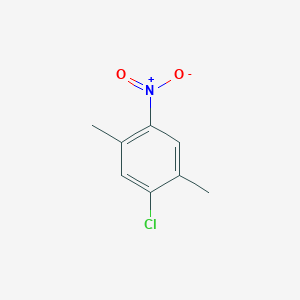

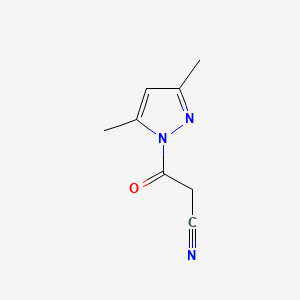

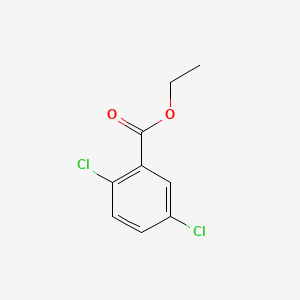

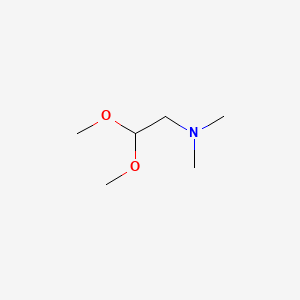

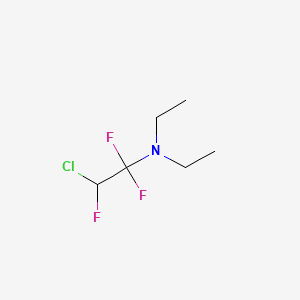

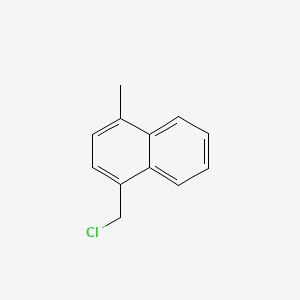

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

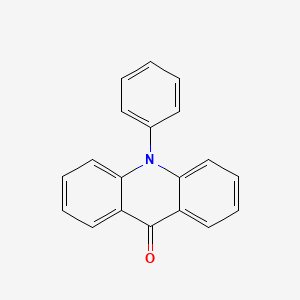

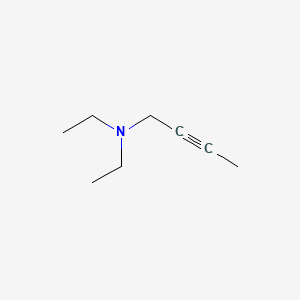

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 4,4'-bis(methylamino)benzophenone into polyamides affect their properties compared to unsubstituted analogs?

A1: [, ] Incorporating 4,4'-bis(methylamino)benzophenone as a diamine monomer in polyamide synthesis results in significant changes to the polymer properties compared to unsubstituted counterparts. The N-methyl substitution introduced by this compound leads to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.